molecular formula C15H22ClN3O B12232011 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B12232011
M. Wt: 295.81 g/mol
InChI Key: KYXXICBQLKVEGT-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the isopropyl group: This can be done via alkylation using isopropyl halides in the presence of a base.

    Attachment of the methanamine group: This step involves the reaction of the pyrazole derivative with a benzylamine derivative under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated significant anticancer potential for pyrazole derivatives, including 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine. Research highlights include:

  • Mechanisms of Action : The compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, similar pyrazole derivatives have shown effectiveness against breast and lung cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
  • Comparative Efficacy : In comparative studies, derivatives with similar structures exhibited varying degrees of cytotoxicity, with some compounds displaying IC50 values as low as 0.01 µM against MCF7 cancer cell lines .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to interact with specific molecular targets may lead to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Breast Cancer Research : A study demonstrated that pyrazole derivatives could inhibit growth in MCF7 breast cancer cells, with IC50 values indicating potent anticancer activity .
  • Inflammatory Disease Models : Investigations into anti-inflammatory properties have shown promise for pyrazole derivatives in reducing inflammatory markers in vitro, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-1H-pyrazol-5-yl)-N-benzylmethanamine
  • 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine
  • 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-nitrobenzyl)methanamine

Uniqueness

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties such as increased lipophilicity or altered electronic effects, distinguishing it from similar compounds.

Biological Activity

The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is part of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 294.33 g/mol
  • CAS Number : 1856036-97-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate metabolic pathways, potentially leading to effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
  • Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer effects, with some showing significant cytotoxicity against cancer cell lines.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial and fungal growth effectively. The specific compound may exhibit similar properties due to structural similarities with established antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with a pyrazole core can induce apoptosis in cancer cells and inhibit cell proliferation. For example:

  • Cell Line Studies : In one study, derivatives similar to this compound were tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BA54912.50
Compound CNCI-H46042.30

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from damage.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Anticancer Efficacy : A study screened various pyrazole compounds for their cytotoxic effects against several cancer cell lines, reporting that certain derivatives exhibited IC₅₀ values as low as 0.07 µM in inhibiting NCI-H460 cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related pyrazole compounds against bacterial strains, demonstrating significant inhibitory concentrations.
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might inhibit specific enzymes involved in cellular metabolism, leading to reduced viability of pathogens and cancer cells alike .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(8-9-17-18)11-16-10-13-4-6-15(19-3)7-5-13;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

KYXXICBQLKVEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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